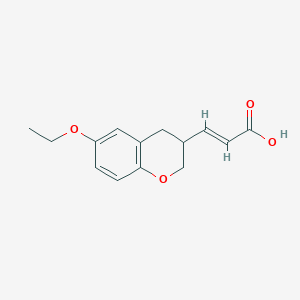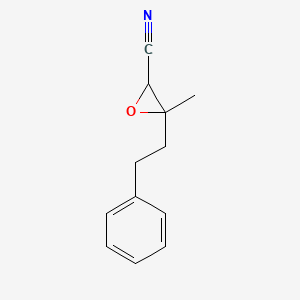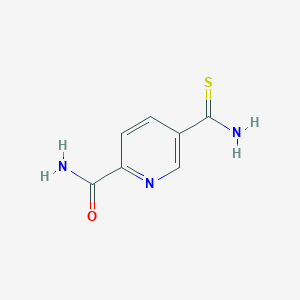
2-(Bromomethyl)-3-nitro-3'-(trifluoromethoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl is a complex organic compound characterized by the presence of bromomethyl, nitro, and trifluoromethoxy functional groups attached to a biphenyl backbone
Preparation Methods
The synthesis of 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl typically involves multi-step organic reactions. One common synthetic route includes the bromomethylation of a biphenyl derivative followed by nitration and trifluoromethoxylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding aldehydes or carboxylic acids. Common reagents used in these reactions include sodium borohydride, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the trifluoromethoxy group can enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar compounds to 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl include:
2-(Bromomethyl)-3-nitro-1,1’-biphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
2-(Bromomethyl)-3’-trifluoromethoxy-1,1’-biphenyl: Lacks the nitro group, affecting its potential biological activity and chemical reactivity.
3-Nitro-3’-(trifluoromethoxy)-1,1’-biphenyl: Lacks the bromomethyl group, altering its reactivity in substitution reactions. The presence of the trifluoromethoxy group in 2-(Bromomethyl)-3-nitro-3’-(trifluoromethoxy)-1,1’-biphenyl enhances its stability and lipophilicity, making it unique compared to its analogs.
Properties
Molecular Formula |
C14H9BrF3NO3 |
|---|---|
Molecular Weight |
376.12 g/mol |
IUPAC Name |
2-(bromomethyl)-1-nitro-3-[3-(trifluoromethoxy)phenyl]benzene |
InChI |
InChI=1S/C14H9BrF3NO3/c15-8-12-11(5-2-6-13(12)19(20)21)9-3-1-4-10(7-9)22-14(16,17)18/h1-7H,8H2 |
InChI Key |
MWHYXFZFKMHPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)[N+](=O)[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


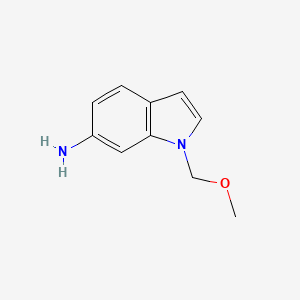


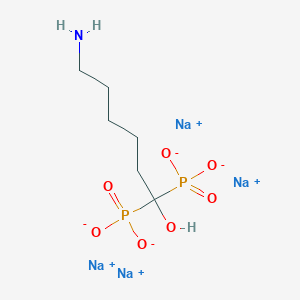
![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)

![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)
